molecular formula C13H12N2OS2 B1428267 N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine CAS No. 1350989-16-0

N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine

Cat. No.: B1428267
CAS No.: 1350989-16-0
M. Wt: 276.4 g/mol
InChI Key: WANUMGJKMKIDTD-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine is a chemical compound with the CAS Registry Number 1350989-16-0. Its molecular formula is C13H12N2OS2, and it has a molecular weight of 276.38 g/mol . This solid compound is part of a class of 1,3-benzothiazol-2-yl derivatives, which are of significant interest in medicinal chemistry research. Studies on structurally related benzothiazole compounds have demonstrated a range of pharmacological activities, including anticonvulsant properties and effects on the central nervous system (CNS), showing potential for decreasing immobility time in experimental models without significant neurotoxicity . The specific research applications and the detailed mechanism of action for this compound are areas of ongoing investigation. Researchers are exploring its use as a building block in the synthesis of more complex molecules for biological evaluation. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-17-10-4-5-11-12(7-10)18-13(15-11)14-8-9-3-2-6-16-9/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANUMGJKMKIDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201142
Record name 2-Benzothiazolamine, N-(2-furanylmethyl)-6-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350989-16-0
Record name 2-Benzothiazolamine, N-(2-furanylmethyl)-6-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350989-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolamine, N-(2-furanylmethyl)-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis of this compound

The synthesis typically involves several key steps:

  • Formation of Benzothiazole Core : The initial step includes the reaction of 2-amino-6-methylbenzothiazole with appropriate reagents to introduce the furylmethyl and methylthio groups.
  • Purification : The synthesized compound is purified using recrystallization techniques to obtain a high-purity product suitable for biological testing.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

The antibacterial activity was assessed using the disc diffusion method at a concentration of 100 µg/mL, where it was compared to standard antibiotics .

Anticancer Properties

Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

These effects are attributed to the ability of benzothiazoles to interfere with cellular processes involved in tumor growth .

The biological activity of this compound can be explained through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation, such as DNA topoisomerases .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazoles can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives:

  • Study 1 : A series of synthesized benzothiazole derivatives were tested for antibacterial activity. Among them, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Study 2 : In vitro assays demonstrated that this compound could reduce cell viability in MCF-7 cells by inducing apoptosis through ROS generation .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
AnticancerMCF-7 (breast cancer)Cytotoxic effect
HeLa (cervical cancer)Induced apoptosis

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties
N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine belongs to the benzothiazole family, which is known for its antimicrobial and anticancer activities. Research indicates that compounds with similar structures can inhibit the growth of various pathogens and cancer cells . The specific mechanism of action may involve the inhibition of enzymes or interaction with cellular receptors, modulating biological pathways relevant to disease processes.

Histamine Receptor Modulation
This compound has potential applications in modulating histamine receptor activity, particularly the H3 receptor. Compounds that affect H3 receptor activity are being studied for their roles in treating neurological conditions, memory disorders, and metabolic issues . this compound could be a candidate for developing therapeutics aimed at these conditions.

Synthesis and Chemical Behavior

Synthetic Route
The synthesis of this compound typically involves the reaction of 2-amino-6-methylbenzothiazole with 2-furylmethyl chloride in a solvent like dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at elevated temperatures. This method can be optimized using continuous flow reactors to enhance yield and purity while adhering to green chemistry principles .

Chemical Reactivity
The compound exhibits a reactivity profile that allows it to participate in various organic reactions while maintaining structural integrity. This characteristic makes it suitable for further chemical modifications and the synthesis of more complex molecules .

Material Science Applications

This compound's unique chemical structure also positions it as a potential candidate in material science applications. Its ability to form stable complexes with metals or other organic molecules can lead to innovative materials with specific properties, such as enhanced conductivity or catalytic activity.

Case Studies and Research Findings

Several studies have documented the biological evaluation of benzothiazole derivatives, including this compound. For instance:

  • Antimicrobial Activity : A study demonstrated that similar benzothiazole derivatives exhibited significant antimicrobial effects against various bacterial strains, suggesting that this compound may possess comparable activity .
  • Anticancer Research : Investigations into the anticancer properties of benzothiazole derivatives have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo models .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Methylthio vs. Methoxy (6-position): The methylthio group in the target compound enhances lipophilicity compared to methoxy (logP ~2.1 vs.
  • Furylmethyl vs. Benzyl (2-position) : The furylmethyl group introduces a heterocyclic aromatic system, which may favor π-π stacking with target proteins, whereas benzyl groups (e.g., in N-Benzyl-6-ethyl derivative) enhance steric bulk, possibly reducing binding affinity in certain contexts .

Preparation Methods

Synthesis via Cyclization of Substituted Anilines with Thiocyanates

Method Overview:
This classical approach involves the reaction of substituted aniline derivatives with potassium thiocyanate (KSCN) in the presence of bromine and acetic acid, leading to benzothiazole derivatives through cyclization and subsequent substitution steps.

Key Steps:

  • Treatment of substituted aniline with KSCN and bromine in acetic acid at low temperatures (~0°C).
  • Refluxing the mixture to facilitate cyclization and formation of benzothiazole core.
  • Recrystallization from solvents such as benzene-ethanol to purify the product.

Research Findings:

  • Yields typically range from 75% to 85%.
  • The process allows for various substitutions on the aniline ring, enabling structural diversity.
  • The reaction conditions are mild, with temperature control critical to prevent side reactions.

Representative Data Table:

Step Reagents & Conditions Yield Remarks
1 Substituted aniline + KSCN + Br2 in acetic acid at 0°C 75-85% Mild, versatile for different substitutions
2 Recrystallization from benzene-ethanol - Purification step

Bromination and Cyclization Using Phenyl Thio Urea Derivatives

Method Overview:
This approach involves bromination of phenyl thio urea intermediates in chloroform, followed by cyclization to benzothiazole derivatives, and subsequent functionalization.

Key Steps:

  • Bromination of phenyl thio urea in chloroform at temperatures below 5°C.
  • Refluxing to complete cyclization, monitored by cessation of HBr evolution.
  • Treatment with sulfur dioxide water and neutralization with ammonia to isolate benzothiazole.

Research Findings:

  • Yields of benzothiazole derivatives range from 62% to 93%.
  • The method is efficient and adaptable to various substituted phenyl groups.
  • The process involves multiple purification steps, including filtration and recrystallization.

Representative Data Table:

Step Reagents & Conditions Yield Remarks
1 Phenyl thio urea + Br2 in chloroform at <5°C 70-85% Controlled temperature critical
2 Reflux with sulfur dioxide water 62-93% Final purification via recrystallization

Synthesis via Nucleophilic Substitution and Ring Closure

Method Overview:
This modern strategy employs nucleophilic substitution of α-bromoketones with 2-aminothiophenol, followed by intramolecular cyclization and oxidative dehydrogenation to form benzothiazole derivatives.

Key Steps:

  • Bromination of α-aminoketones to generate intermediates.
  • Intramolecular nucleophilic attack by thiol groups leading to ring closure.
  • Oxidative dehydrogenation to yield the benzothiazole core.

Research Findings:

  • Yields are generally high, between 62% and 86%.
  • The method allows for diverse substitutions at the 2-position, including furylmethyl groups.
  • The process is efficient, with some steps requiring careful control of oxidation conditions.

Representative Data Table:

Step Reagents & Conditions Yield Remarks
1 Bromination of α-aminoketone 60-86% Temperature control essential
2 Intramolecular cyclization + oxidation 62-86% High versatility for substitutions

Sol-Gel Technique with Catalysis

Method Overview:
This innovative approach involves a sol-gel process catalyzed by titanium dioxide nanoparticles, facilitating rapid synthesis of benzothiazole derivatives, including N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine.

Key Steps:

  • Reaction of substituted amines with dimethyl itaconate to form intermediate esters.
  • Reaction of intermediates with 2-aminobenzothiazole (2-ABT) in the presence of TiO2 NPs under sonication.
  • Catalyst reuse and purification via column chromatography.

Research Findings:

  • Yields range from 69% to 93%.
  • Reaction times are notably short, with high efficiency.
  • Suitable for alkyl and aryl substitutions, though reliance on chromatography is a drawback.

Representative Data Table:

Step Reagents & Conditions Yield Remarks
1 Substituted amines + dimethyl itaconate 69-93% Rapid, catalyst reusable
2 Reaction with 2-ABT + TiO2 NPs - Requires chromatography

Summary of Key Preparation Methods

Method Advantages Disadvantages Typical Yield Range Suitable for Substitutions
Aniline + KSCN + Br2 Mild, versatile Multi-step purification 75-85% Various aniline derivatives
Bromination of phenyl thio urea High yields, adaptable Multiple purification steps 62-93% Phenyl and substituted derivatives
Nucleophilic substitution + oxidation High versatility, high yields Requires careful oxidation control 62-86% Furylmethyl and other groups
Sol-gel with TiO2 catalysis Rapid, high yields, reusable catalyst Chromatography dependence 69-93% Alkyl and aryl substitutions

Q & A

Q. What are the standard synthetic routes for N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine, and what intermediates are critical?

The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route starts with 6-(methylthio)-1,3-benzothiazol-2-amine (a common precursor), which reacts with 2-furylmethyl bromide in a polar solvent (e.g., chloroform or ethanol) under reflux. Sodium acetate may act as a base to deprotonate the amine, facilitating alkylation . Key intermediates include the benzothiazol-2-amine core and furfuryl derivatives. Post-reaction purification often involves recrystallization from ethanol or aqueous mixtures .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and integration ratios. For example, the methylthio group (SCH3-\text{SCH}_3) appears as a singlet near δ 2.5 ppm in 1^1H NMR .
  • Infrared (IR) Spectroscopy: Peaks near 1668 cm1^{-1} (C=O in related acetamides) and 1267 cm1^{-1} (C–N stretching) help identify functional groups .
  • X-Ray Diffraction (XRD): Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds, S···S contacts). The compound may crystallize in triclinic P1P1 with dimeric H-bonded motifs .

Q. What are the typical challenges in achieving high yields during synthesis?

Low yields arise from steric hindrance at the benzothiazole C2 position or competing side reactions (e.g., over-alkylation). Optimizing reaction time (6–12 hours reflux) and stoichiometry (1:1.2 amine-to-alkylating agent ratio) improves efficiency. Catalytic additives like imidazole derivatives can enhance reactivity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and reaction pathways. For example:

  • HOMO-LUMO Analysis: Identifies nucleophilic/electrophilic sites; the furylmethyl group may increase electron density at the benzothiazole core.
  • Transition State Modeling: Simulates mechanisms for functionalization (e.g., methylthio substitution) .
    Benchmarking against crystallographic data (bond lengths, angles) validates computational models .

Q. What strategies enable selective modification of the methylthio (-SCH3\text{-SCH}_3-SCH3​) group?

  • Oxidation to Sulfone: Use H2O2/AcOH\text{H}_2\text{O}_2/\text{AcOH} to convert SCH3-\text{SCH}_3 to SO2CH3-\text{SO}_2\text{CH}_3, altering electronic properties.
  • Cross-Coupling Reactions: Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to replace SCH3-\text{SCH}_3 with aryl groups. Boc protection of the amine prevents undesired side reactions .

Q. How do intermolecular interactions influence the compound’s solid-state stability and solubility?

XRD reveals that N–H···N hydrogen bonds and S···S interactions (3.62 Å) stabilize crystal lattices. Solubility in polar solvents (e.g., DMSO) is enhanced by the furylmethyl group’s electron-rich nature, while methylthio contributes to lipophilicity. Co-crystallization with carboxylic acids can improve bioavailability .

Q. What are the implications of structural analogs (e.g., 6-methoxy or 6-bromo derivatives) for SAR studies?

Substituents at C6 significantly modulate bioactivity:

  • Methylthio (SCH3-\text{SCH}_3): Enhances membrane permeability via lipophilicity.
  • Methoxy (OCH3-\text{OCH}_3): Increases hydrogen-bonding capacity, potentially improving target binding .
    Comparative studies using XRD and docking simulations can quantify these effects .

Methodological Considerations

Q. How to resolve contradictions in spectral data during characterization?

  • Multi-Technique Validation: Cross-validate NMR and IR with High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
  • Dynamic NMR: Resolve rotational barriers or tautomerism in the benzothiazole ring .

Q. What experimental controls are critical in assessing biological activity (e.g., enzyme inhibition)?

  • Positive/Negative Controls: Include known benzothiazole-based inhibitors (e.g., riluzole analogs) and solvent-only blanks.
  • Dose-Response Curves: Quantify IC50_{50} values using enzyme assays (e.g., urease inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine
Reactant of Route 2
N-(2-furylmethyl)-6-(methylthio)-1,3-benzothiazol-2-amine

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